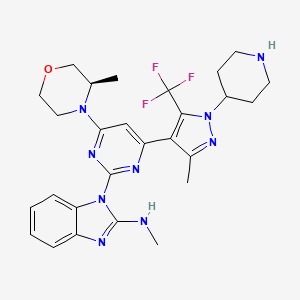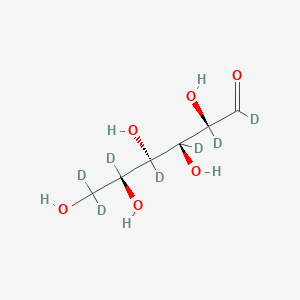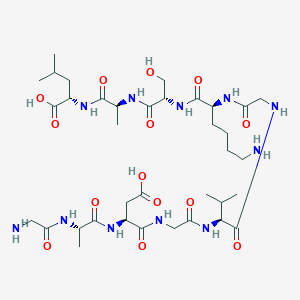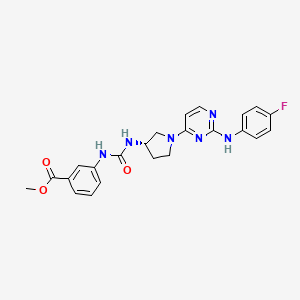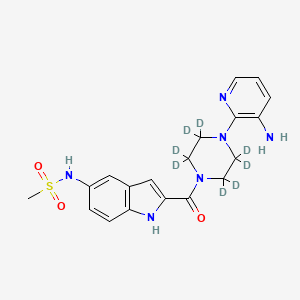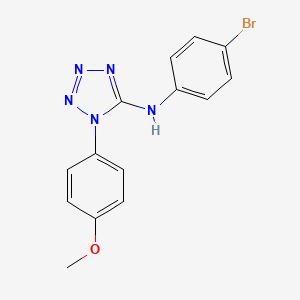
Antitubercular agent-18
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antitubercular agent-18 is a synthetic compound designed to combat tuberculosis, a contagious disease caused by Mycobacterium tuberculosis. This compound is part of a broader class of antitubercular agents that aim to inhibit the growth and proliferation of the tuberculosis-causing bacteria. Tuberculosis primarily affects the lungs but can also impact other organ systems. The development of this compound is crucial in the fight against drug-resistant strains of Mycobacterium tuberculosis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of antitubercular agent-18 involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route includes the following steps:
Formation of Intermediate A: This step involves the reaction of a substituted aromatic aldehyde with a thiophenol derivative in the presence of a base such as potassium carbonate in dimethylformamide.
Cyclization to Intermediate B: The intermediate A undergoes cyclization with a hydrazine derivative in ethanol, catalyzed by sodium hydroxide.
Final Coupling Reaction: The intermediate B is then coupled with a heteroaryl aldehyde in the presence of a base to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: Antitubercular agent-18 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Formation of substituted derivatives with new functional groups attached.
Aplicaciones Científicas De Investigación
Antitubercular agent-18 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and pathways in organic synthesis.
Biology: Investigated for its effects on bacterial cell walls and its potential to inhibit bacterial growth.
Medicine: Explored as a potential therapeutic agent for treating drug-resistant tuberculosis.
Industry: Utilized in the development of new antitubercular drugs and formulations.
Mecanismo De Acción
The mechanism of action of antitubercular agent-18 involves inhibiting the synthesis of mycobacterial cell walls. The compound targets specific enzymes involved in the biosynthesis of the cell wall, such as arabinosyltransferases. By inhibiting these enzymes, this compound disrupts the integrity of the bacterial cell wall, leading to cell lysis and death. The compound also interferes with the transcription and translation processes, further inhibiting bacterial growth.
Comparación Con Compuestos Similares
Isoniazid: A first-line antitubercular drug that inhibits mycolic acid synthesis.
Rifampicin: Another first-line drug that inhibits bacterial RNA polymerase.
Ethambutol: Inhibits arabinosyltransferases involved in cell wall biosynthesis.
Pyrazinamide: Disrupts membrane transport and energy production in Mycobacterium tuberculosis.
Uniqueness of Antitubercular Agent-18: this compound is unique due to its dual mechanism of action, targeting both cell wall synthesis and transcription processes. This dual action makes it particularly effective against drug-resistant strains of Mycobacterium tuberculosis. Additionally, its synthetic versatility allows for the modification of its structure to enhance its efficacy and reduce potential side effects.
Propiedades
Fórmula molecular |
C14H12BrN5O |
|---|---|
Peso molecular |
346.18 g/mol |
Nombre IUPAC |
N-(4-bromophenyl)-1-(4-methoxyphenyl)tetrazol-5-amine |
InChI |
InChI=1S/C14H12BrN5O/c1-21-13-8-6-12(7-9-13)20-14(17-18-19-20)16-11-4-2-10(15)3-5-11/h2-9H,1H3,(H,16,17,19) |
Clave InChI |
ATCXHWLLJKSCGW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N2C(=NN=N2)NC3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


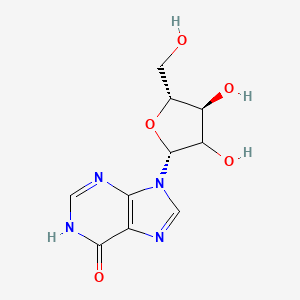
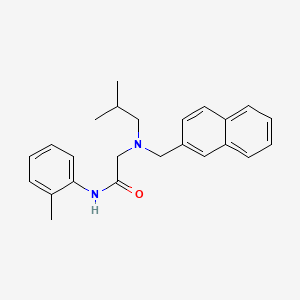
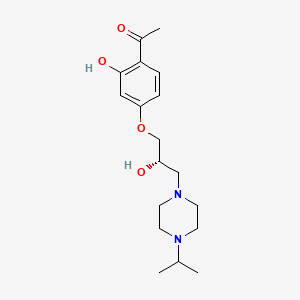
![(2R,14R,17S)-9,14-dimethoxy-1,5,19-triazaheptacyclo[15.11.0.02,14.04,12.06,11.018,26.020,25]octacosa-4(12),6(11),7,9,18(26),20,22,24-octaene](/img/structure/B12407265.png)
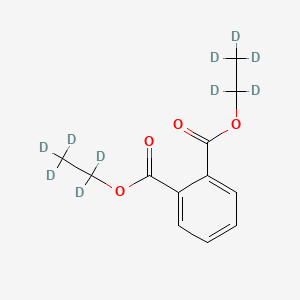
![N-[(R)-(3-chloro-4-fluorophenyl)-[(2S,4R)-4-hydroxypyrrolidin-2-yl]methyl]-1-fluoro-7-methoxyisoquinoline-6-carboxamide](/img/structure/B12407290.png)
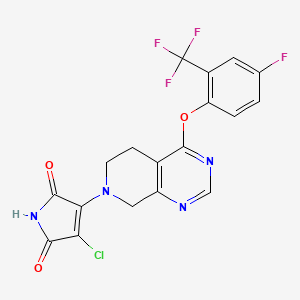
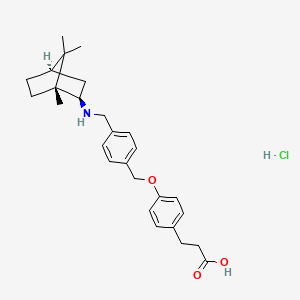
![2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetic acid](/img/structure/B12407299.png)
